Casticin

描述

属性

IUPAC Name |

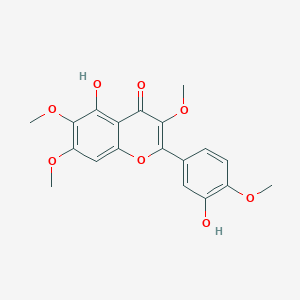

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLSMYMOKWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197326 | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-91-4 | |

| Record name | Casticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | Casticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Casticin (Vitexicarpin): A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin, also known as Vitexicarpin, is a methoxylated flavonol, a type of natural flavonoid compound.[1] It is predominantly isolated from various species of the Vitex genus, such as Vitex agnus-castus, Vitex trifolia, and Vitex rotundifolia, as well as from other plants like Artemisia annua.[2][3] Traditionally used in herbal medicine for its anti-inflammatory properties, this compound has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology and immunology.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound is chemically described as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one. Its structure is characterized by a flavonoid backbone with four methoxy groups and two hydroxy groups, which contribute to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

| Synonyms | Vitexicarpin, Quercetagetin 3,6,7,4'-tetramethyl ether | |

| CAS Number | 479-91-4 | |

| Molecular Formula | C₁₉H₁₈O₈ | |

| Molecular Weight | 374.34 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 186-187 °C | |

| Solubility | DMSO: ≥ 60 mg/mL, DMF: 20 mg/mL, Ethanol: 5 mg/mL, Water: 120.7 mg/L (25 °C) | |

| UV λmax | 210, 258, 350 nm (in Ethanol) |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological effects, with its anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multi-faceted and involve the modulation of several key signaling pathways that regulate cell cycle progression, apoptosis, and metastasis.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KB | Oral Carcinoma | 0.23 | |

| K562 | Leukemia | 5.95 | |

| HL-60 | Leukemia | 4.82 | |

| Kasumi-1 | Leukemia | 15.56 | |

| 786-O | Renal Carcinoma | < 8 | |

| YD-8 | Oral Squamous Carcinoma | < 8 | |

| HN-9 | Head and Neck Cancer | < 8 |

-

STAT3 Pathway: this compound is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation. By inhibiting the phosphorylation of STAT3, this compound can suppress the transcription of genes involved in cell proliferation and survival.

-

TGF-β/Smad Pathway: this compound has been shown to attenuate liver fibrosis by blocking the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. It inhibits the phosphorylation of Smad2/3, preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes.

-

PI3K/Akt/mTOR Pathway: this compound has been reported to suppress cancer cell self-renewal and invasion through the negative regulation of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key inflammatory pathways, primarily the NF-κB pathway.

-

NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory gene expression.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound has good oral bioavailability. After oral administration, it is rapidly distributed and eliminated.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (40 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |

| Tₘₐₓ (min) | 30.0 ± 8.7 | - | |

| Cₘₐₓ (ng/mL) | 1456.7 ± 345.2 | - | |

| t₁/₂ (min) | 36.48 ± 7.24 | 20.86 ± 2.02 | |

| AUC₀₋ₜ (ng/min/mL) | 67890.4 ± 16543.8 | 32145.6 ± 7890.1 | |

| Absolute Bioavailability (%) | 45.5 ± 11.0 | - |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

References

- 1. This compound Inhibits A375.S2 Human Melanoma Cell Migration/Invasion through Downregulating NF-κB and Matrix Metalloproteinase-2 and -1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. This compound attenuates liver fibrosis and hepatic stellate cell activation by blocking TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

Casticin: A Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological screening of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a natural flavonoid compound isolated from plants of the Vitex species, among others.[1] Traditionally used in herbal medicine, recent scientific investigations have delved into its molecular mechanisms, revealing a wide range of biological effects.[2] This guide aims to consolidate the current knowledge on this compound's biological activities, providing a technical framework for its further investigation and potential therapeutic applications.

Anti-Cancer Activity

This compound exhibits potent anti-cancer properties across a variety of cancer cell types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 8.5 | 24 | [5] |

| SNU16 | Gastric Cancer | 7 | 24 | |

| RPMI 8226 | Myeloma | 6 | 24 | |

| K562 | Leukemia | 5.95 | 48 | |

| HL-60 | Leukemia | 4.82 | 48 | |

| Kasumi-1 | Leukemia | 15.56 | 48 | |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~10 | 24 | |

| NOZ | Gallbladder Cancer | Not Specified | - | |

| SGC996 | Gallbladder Cancer | Not Specified | - | |

| SCC-4 | Oral Cancer | Not Specified | - |

Data Presentation: In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical animal models.

| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Oral Cancer (SCC-4 xenograft) | Nude mice | 0.2 and 0.4 mg/kg (i.p.) | 18 days | Significant decrease in tumor volume and weight | |

| Gallbladder Cancer (NOZ xenograft) | Nude mice | 10 and 20 mg/kg (i.p.) | Every 2 days | Significant reduction in tumor weight | |

| Leukemia (WEHI-3 cells) | BALB/c mice | 0.1, 0.2, and 0.4 mg/kg | 14 days | Increased survival rates |

Signaling Pathways in Cancer

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability. The inhibition of Akt phosphorylation is a key mechanism in this compound-induced apoptosis.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer by promoting cell survival and proliferation. This compound has been shown to suppress the activation of NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of the Potential Antineoplastic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Short Review on its Pharmacological Activity as an Anticancer Drug | Bentham Science [eurekaselect.com]

- 5. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Casticin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin, a polymethoxyflavone found in various medicinal plants, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across a wide range of human cancers, including but not limited to breast, colon, lung, prostate, and leukemia.[3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-tumor effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death. This process is further regulated by the Bcl-2 family of proteins, with this compound observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

-

Extrinsic Pathway: Evidence suggests that this compound can also potentiate TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) on the cancer cell surface. This sensitization to TRAIL, a member of the tumor necrosis factor (TNF) superfamily, enhances the activation of the extrinsic apoptotic pathway.

-

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is a key event in this compound-induced apoptosis. This compound treatment leads to a significant increase in intracellular ROS levels, which can trigger mitochondrial dysfunction and activate stress-related signaling pathways, such as the JNK pathway, that promote apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, although G0/G1 arrest has also been reported in some cancer cell lines.

-

G2/M Phase Arrest: The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins. This compound has been shown to downregulate the expression of cyclin B1 and CDK1, a complex crucial for the entry into mitosis. Additionally, this compound can induce the expression of p21, a cyclin-dependent kinase inhibitor, which further contributes to cell cycle arrest.

-

G0/G1 Phase Arrest: In certain cancer cell types, such as gallbladder cancer, this compound has been observed to induce arrest in the G0/G1 phase. This is mediated by the upregulation of p27 and the downregulation of cyclin D1 and CDK4.

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to be a potent inhibitor of this pathway. It achieves this by reducing the phosphorylation and subsequent activation of Akt and mTOR. The inhibition of the PI3K/Akt pathway by this compound leads to the downstream suppression of anti-apoptotic proteins and cell cycle regulators, thereby promoting cancer cell death.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. This compound's effect on this pathway can be cell-type specific. In some cancers, this compound has been shown to inhibit the MAPK pathway, contributing to its anti-proliferative effects. However, in other contexts, this compound can induce sustained activation of the JNK pathway, which is linked to its pro-apoptotic activity.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB. By preventing the nuclear translocation of NF-κB, this compound can downregulate the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. This compound has been found to suppress the activation of STAT3 by inhibiting its phosphorylation. This inhibition contributes to the anti-tumor effects of this compound by downregulating the expression of STAT3 target genes.

Epigenetic Regulation

Recent studies have indicated that this compound can also exert its anti-cancer effects through epigenetic mechanisms. It has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme that is often overexpressed in cancer cells. By inhibiting DNMT1, this compound can lead to the re-expression of tumor suppressor genes that have been silenced by DNA methylation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 8.5 | 24 |

| MDA-MB-231 | Breast Cancer | ~1.0 | 48 |

| DLD-1 | Colorectal Cancer | ~5.0 | Not Specified |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified |

| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified |

| HeLa | Cervical Cancer | Not Specified | Not Specified |

| Hep G2 | Hepatocellular Carcinoma | Not Specified | 24 |

| PLC/PRF/5 | Hepatocellular Carcinoma | Not Specified | 24 |

| NOZ | Gallbladder Cancer | Not Specified | 48 |

| SGC996 | Gallbladder Cancer | Not Specified | 48 |

| TSGH-8301 | Bladder Cancer | Not Specified | 48 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells

| Cancer Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) | Cell Cycle Arrest Phase |

| DLD-1 | 5 | Significant Increase | G2/M |

| SCC-4 | Not Specified | Significant Increase | G2/M |

| NOZ | 1, 4, 7 | Dose-dependent Increase | G0/G1 |

| SGC996 | 1, 4, 7 | Dose-dependent Increase | G0/G1 |

| HeLa | Not Specified | Significant Increase | Sub-G1 |

| CasKi | Not Specified | Significant Increase | Sub-G1 |

| SiHa | Not Specified | Significant Increase | Sub-G1 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound or vehicle control.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

After fixation, wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Caption: this compound induces G2/M cell cycle arrest.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a multi-target agent that effectively inhibits cancer cell growth and survival by inducing apoptosis and cell cycle arrest. Its ability to modulate several key signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, underscores its potential as a broad-spectrum anti-cancer agent. Furthermore, its emerging role in epigenetic regulation opens new avenues for its therapeutic application. The data and protocols presented in this guide are intended to facilitate further investigation into the promising anti-cancer properties of this compound and accelerate its development as a potential therapeutic for various malignancies.

References

Casticin's Anti-Inflammatory Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin, a polymethoxyflavone isolated from the fruits of Vitex species, has garnered significant attention for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the molecular pathways modulated by this compound in its attenuation of inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory diseases. This document summarizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the core signaling pathways.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades and the inhibition of pro-inflammatory mediators. The primary pathways influenced by this compound include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt. Furthermore, emerging evidence highlights its role in the regulation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple levels. In lipopolysaccharide (LPS)-stimulated mouse macrophages, this compound inhibits the nuclear translocation of the NF-κB p65 subunit.[2] This is a critical step, as it prevents the transcription of target genes. Further studies in IL-1β-induced human lung epithelial cells corroborate these findings, demonstrating that this compound blocks the activation of the NF-κB pathway.[3] In the context of osteoarthritis, this compound has been observed to alleviate cartilage degeneration by inhibiting the ROS-mediated NF-κB signaling pathway.[4] This inhibitory action on NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

References

- 1. jcimjournal.com [jcimjournal.com]

- 2. This compound inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Attenuates Osteoarthritis-Related Cartilage Degeneration by Inhibiting the ROS-Mediated NF-κB Signaling Pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Casticin: A Technical Guide to its Neuroprotective Effects and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin, a polymethoxyflavone found in plants of the Vitex genus, has emerged as a promising natural compound with significant neuroprotective properties.[1] Extensive research, encompassing both in vitro and in vivo models, has demonstrated its potential to mitigate neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, its underlying molecular mechanisms, and detailed experimental protocols for its study.

Neuroprotective Effects of this compound: Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key data from a study investigating the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

| Parameter | MCAO Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |

| TNF-α (pg/mL) | High | Lower | Lower | [2] |

| TGF-β (pg/mL) | High | Lower | Lower | [2] |

| IL-6 (pg/mL) | High | Lower | Lower | [2] |

| IL-1β (pg/mL) | High | Lower | Lower | [2] |

| Parameter | MCAO Model Group | This compound (10 µM) | Reference |

| Apoptosis Rate (%) | 22.83 ± 1.94 | 10.97 ± 1.59 |

| Parameter | MCAO Model Group | this compound (20 mg/kg) | this compound (40 mg/kg) | Reference | | --- | --- | --- | --- | | Apoptotic Cells/Field | 52.40 ± 9.91 | 33.00 ± 5.43 | 24.00 ± 4.85 | |

| Parameter | MCAO Model Group | this compound (20 mg/kg) | this compound (40 mg/kg) | Reference | | --- | --- | --- | --- | | mNSS Score | High | Reduced | Reduced | | | Morris Water Maze Escape Latency | Increased | Decreased | Decreased | |

Core Mechanisms of this compound's Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Neuroinflammatory Effects

Neuroinflammation is a key contributor to neuronal damage in various neurological disorders. This compound has been shown to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. By downregulating the expression of TLR4 and key components of the NF-κB pathway, such as p65 and p50, and upregulating the inhibitory protein IκB, this compound effectively reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal cell death. This compound has demonstrated potent antioxidant properties. It is suggested to enhance the endogenous antioxidant defense system, although the precise mechanisms in neuroprotection are still under investigation.

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a major pathway of neuronal loss in neurological diseases. This compound has been found to inhibit apoptosis by modulating key signaling pathways and apoptosis-related proteins. In models of neuronal injury, this compound treatment leads to a significant reduction in the number of apoptotic cells. This is achieved, in part, by inhibiting the pro-apoptotic NF-κB pathway and potentially through the modulation of other survival pathways like the PI3K/Akt and MAPK pathways.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its ability to modulate several key intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model : Male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia : Anesthetize rats with an intraperitoneal injection of 4% chloral hydrate (350 mg/kg).

-

Surgical Procedure :

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, withdraw the suture to allow for reperfusion.

-

-

This compound Administration : Administer this compound (20 or 40 mg/kg) intraperitoneally once daily for 7 days following MCAO.

-

Neurological Function Assessment :

-

Modified Neurological Severity Score (mNSS) : Evaluate motor, sensory, balance, and reflex functions on a scale of 0-18 (higher score indicates greater deficit).

-

Morris Water Maze : Assess spatial learning and memory by measuring the escape latency to find a hidden platform in a circular pool of water.

-

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

-

Cell Culture : Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

OGD/R Procedure :

-

Wash cells with glucose-free DMEM.

-

Incubate cells in a hypoxic chamber (95% N₂, 5% CO₂) for 4 hours.

-

Return cells to normal glucose-containing medium and normoxic conditions for 24 hours of reperfusion.

-

-

This compound Treatment : Treat cells with this compound (e.g., 10 µM) during the reperfusion phase.

-

Cell Viability Assay (MTT Assay) :

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction : Lyse brain tissue or PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer :

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against TLR4, NF-κB p65, NF-κB p50, IκB, and β-actin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for Apoptosis Detection

-

Tissue Preparation : Use paraffin-embedded brain sections.

-

Staining Procedure :

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if necessary.

-

Follow the manufacturer's instructions for the TUNEL assay kit (e.g., in situ cell death detection kit). This typically involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP).

-

-

Microscopy : Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Experimental Workflow

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, with well-documented efficacy in preclinical models of neurological disorders. Its multifaceted mechanism of action, targeting key pathways in neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its therapeutic applications in neurology.

References

- 1. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protected against neuronal injury and inhibited the TLR4/NF‐κB pathway after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

Casticin's Immunomodulatory Properties: A Technical Guide for Researchers

Introduction

Casticin, a polymethoxylated flavonoid predominantly isolated from the fruits of Vitex species, has garnered significant attention within the scientific community for its potent immunomodulatory and anti-inflammatory activities.[1][2][3][4] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action and its therapeutic potential in inflammatory and autoimmune diseases.

Quantitative Data on this compound's Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. This section presents a summary of these findings in a structured tabular format to allow for easy comparison and reference.

Table 1: In Vitro Effects of this compound on Inflammatory Markers and Pathways

| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference(s) |

| A549 (Human lung epithelial cells) | IL-1β (1 ng/mL) | 5-20 µM | IL-6 Production | Dose-dependent decrease; significant at 10 µM and 20 µM | [5] |

| A549 (Human lung epithelial cells) | IL-1β (1 ng/mL) | 5-20 µM | TNF-α Production | Dose-dependent decrease; significant at 10 µM and 20 µM | |

| A549 (Human lung epithelial cells) | IL-1β (1 ng/mL) | 5-20 µM | IL-8 Production | Dose-dependent decrease | |

| RAW264.7 (Mouse macrophages) | LPS | 0.3-10 µM | NO Production (iNOS) | Dose-dependent inhibition | |

| RAW264.7 (Mouse macrophages) | LPS | 0.3-10 µM | PGE2 Production (COX-2) | Dose-dependent inhibition | |

| RAW264.7 (Mouse macrophages) | LPS | 0.3-10 µM | IL-1β, IL-6, TNF-α Production | Dose-dependent decrease | |

| Human Fibroblast-Like Synoviocytes (FLS) | LPS (200 ng/mL) | 0.1-1 µM | TNF-α mRNA Expression | Dose-dependent decrease | |

| Human Fibroblast-Like Synoviocytes (FLS) | LPS (200 ng/mL) | 0.1-1 µM | IL-10 mRNA Expression | Dose-dependent increase | |

| MDA-MB-231 and 4T1 (Breast cancer cells) | - | 0.25 and 0.50 µM | Cell Migration and Invasion | Significant inhibition | |

| RAW 264.7 (Mouse macrophages) | RANKL | 0.50 µM | Osteoclast Differentiation | Significant inhibition | |

| ADTC5 (Mouse chondrocytic cells) | IL-1β (10 ng/mL) | 10-30 µM | IL-6, TNF-α, PGE2 Production | Dose-dependent decrease |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammatory Diseases

| Animal Model | Disease | This compound Dosage | Route of Administration | Key Findings | Reference(s) |

| C57BL/6 Mice | Cigarette smoke-induced acute lung inflammation | 1, 2, and 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in total cells, neutrophils, macrophages, and lymphocytes in BALF. Decreased pro-inflammatory cytokines in BALF. | |

| BALB/c Mice | OVA-induced asthma | 5 and 10 mg/kg | Not specified | Reduced total cells and eosinophils in BALF. Decreased IL-6 and increased IFN-γ in BALF. | |

| Rats | Chronic obstructive pulmonary disease (COPD) | 10, 20, and 30 mg/kg | Subcutaneous | Reduction of white blood cells, neutrophils, and macrophages in BALF. Decreased plasma TNF-α, IL-1β, and IL-6. | |

| Wistar Rats | Adjuvant-induced arthritis | 2 mg/kg daily | Oral | Remarkable reduction in synovial hyperplasia and inflammatory cell infiltration. | |

| BALB/c Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | Not specified | Not specified | Markedly reduced destruction of cartilage and OARSI grades. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in this compound research.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle (DMSO) and incubate for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability Assay: Perform an MTT assay to assess the cytotoxicity of this compound at the tested concentrations.

Western Blot Analysis of NF-κB Signaling Pathway

Objective: To determine the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., RAW264.7 or A549) with this compound and/or a stimulant (e.g., LPS or IL-1β) for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic airway inflammation.

Animal Strain: BALB/c mice (female, 6-8 weeks old).

Protocol:

-

Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.

-

This compound Treatment: Administer this compound (e.g., 5 or 10 mg/kg, i.p. or oral gavage) or vehicle daily from day 21 to 27.

-

OVA Challenge: From day 25 to 27, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

-

Sample Collection (Day 28):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with PBS.

-

Cell Count: Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

Cytokine Analysis: Measure the levels of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the BALF supernatant by ELISA.

-

Histology: Perfuse the lungs and fix them in 10% formalin for histological analysis (e.g., H&E staining for inflammatory cell infiltration and PAS staining for mucus production).

-

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting multiple intracellular signaling pathways that are crucial for the inflammatory response. This section provides a visual representation of these pathways using the DOT language for Graphviz.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in inflammation. This compound has been demonstrated to suppress the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.

Caption: this compound suppresses MAPK signaling pathways.

Attenuation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a role in cell survival, proliferation, and inflammation. This compound has been shown to inhibit the phosphorylation of both PI3K and Akt, contributing to its anti-inflammatory and pro-apoptotic effects.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Involvement in JAK/STAT and Nrf2/Keap1 Signaling Pathways

Emerging evidence suggests that this compound's immunomodulatory effects also involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathways. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway. Furthermore, this compound can activate the Nrf2/HO-1 signaling axis, which in turn leads to the expression of antioxidant enzymes and indirectly blocks the NF-κB pathway.

Caption: this compound modulates JAK/STAT and Nrf2/Keap1 pathways.

Conclusion

This compound exhibits a broad spectrum of immunomodulatory activities, effectively attenuating inflammatory responses in a variety of preclinical models. Its mechanism of action is multifaceted, involving the inhibition of key pro-inflammatory signaling pathways such as NF-κB, MAPKs, and PI3K/Akt, and the modulation of the JAK/STAT and Nrf2/Keap1 pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in inflammatory and autoimmune diseases. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its safety and efficacy in clinical settings.

References

- 1. This compound Inhibits Osteoclastogenesis via NF-κB/BCL-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. This compound from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]

- 5. This compound inhibits interleukin-1β–induced ICAM-1 and MUC5AC expression by blocking NF-κB, PI3K-Akt, and MAPK signaling in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Casticin: From Traditional Remedy to Modern Scientific Inquiry

A Technical Guide on its Discovery, History, and Mechanisms

Introduction

Casticin, a polymethoxylated flavone, stands as a prominent example of a natural compound whose journey spans millennia of use in traditional medicine to its current status as a subject of intensive scientific research.[1] Extracted primarily from plants of the Vitex genus, this compound has been historically revered for its therapeutic properties, particularly in Traditional Chinese Medicine.[1][2] This technical guide provides an in-depth exploration of the discovery and historical use of this compound, its pharmacological properties supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its molecular mechanisms of action.

Historical and Traditional Use

For centuries, plants containing this compound, such as Vitex agnus-castus (Chaste Tree), Vitex trifolia, and Vitex negundo, have been staples in various traditional medicine systems, including Ayurveda, Unani, Siddha, and Chinese medicine.[2][3] The fruits and leaves of these plants were commonly used to treat a wide range of ailments.

Historical records and ethnobotanical data indicate the use of Vitex species for:

-

Female Reproductive Health: Alleviating symptoms of premenstrual syndrome (PMS), regulating menstrual cycles, and managing menstrual irregularities.

-

Pain and Inflammation: Used as an analgesic to relieve migraines, rheumatic pains, and other inflammatory conditions.

-

Other Ailments: Traditional applications also include treatment for diarrhea, gastrointestinal disorders, and sprains.

The therapeutic effects of these traditional preparations are now largely attributed to their rich phytochemical content, with this compound being one of the key bioactive constituents.

Discovery, Isolation, and Physicochemical Properties

This compound, with the chemical formula C19H18O8 and a molecular mass of 374.3 g/mol , is structurally identified as 3',5-dihydroxy-3,4',6,7-tetramethoxyflavone. It is primarily isolated from the fruits, leaves, roots, and stems of Vitex species. The concentration of this compound can vary, with reports of 0.03% to 1.18% in the fruits of V. agnus-castus and around 0.01% in the leaves of V. trifolia. Commercially, it appears as yellow crystals with a purity of up to 98% for laboratory use.

The journey from traditional use to modern drug discovery can be visualized as a structured workflow.

Pharmacological Activity and Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims and uncovered a wide array of pharmacological activities for this compound, including anti-inflammatory, anticancer, immunomodulatory, and neuroprotective effects.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).

| Model/Cell Line | Assay | Effect of this compound | Reference |

| IL-1β-stimulated ADTC5 cells | ELISA | Inhibition of IL-6, PGE2, and TNF-α production | |

| LPS-stimulated RAW264.7 macrophages | Griess Assay, ELISA | Inhibition of nitric oxide (NO) and PGE2 production | |

| Xylene-induced ear edema (mouse) | Edema Inhibition | Significant reduction in edema |

Anticancer Activity

A significant body of research has focused on the antineoplastic effects of this compound. It has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines. The cytotoxic effects are often dose-dependent.

| Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| K562 (Leukemia) | Cytotoxicity | 5.95 | |

| HL-60 (Leukemia) | Cytotoxicity | 4.82 | |

| Kasumi-1 (Leukemia) | Cytotoxicity | 15.56 | |

| MDA-MB-231 (Breast Cancer) | Cell Invasion | Significant inhibition at 0.25 and 0.50 µM | |

| 4T1 (Breast Cancer) | Cell Invasion | Significant inhibition at 0.25 and 0.50 µM | |

| TSGH-8301 (Bladder Cancer) | Cell Viability | Dose-dependent decrease |

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple key cellular signaling pathways. Its ability to interfere with these pathways makes it a molecule of high interest for therapeutic development. The primary pathways affected include NF-κB and PI3K/Akt.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival. In many inflammatory diseases and cancers, this pathway is constitutively active. This compound has been shown to inhibit the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This blockade prevents the transcription of NF-κB target genes, including those for inflammatory cytokines and survival proteins.

Downregulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. This compound has been demonstrated to suppress the PI3K/Akt pathway by decreasing the phosphorylation of Akt, a key downstream effector. This inhibition leads to reduced cell viability, invasion, and migration in cancer cells. For instance, the suppression of Akt phosphorylation by this compound leads to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.

Key Experimental Protocols

Extraction and Isolation of this compound from Vitex Fruits

This protocol provides a general methodology for the extraction and isolation of this compound, which may require optimization based on the specific plant material.

-

Preparation of Plant Material: Air-dried fruits of Vitex agnus-castus are pulverized into a coarse powder.

-

Extraction:

-

The powdered material (approx. 1 kg) is extracted with 100% methanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Alternatively, a Soxhlet extraction can be performed using solvents like n-hexane or dichloromethane. A turbo extraction at 19,000 rpm with methanol can also be employed for rapid extraction.

-

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Separation:

-

The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of methylene chloride and ethyl acetate (e.g., starting with 85:15 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification: Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield pure this compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with a reference standard.

Quantification of this compound by HPLC

This protocol outlines a validated HPLC method for quantifying this compound in plant extracts.

-

HPLC System: An HPLC system equipped with a diode array detector (DAD) is used.

-

Column: A reverse-phase C18 column (e.g., Hypersil ODS, 125 × 3.1 mm, 5 µm particle size) is employed.

-

Mobile Phase: A gradient elution is performed using a mixture of methanol (Solvent A) and 0.5% phosphoric acid solution (Solvent B).

-

Gradient Example: 0 min - 50% A; 13 min - 65% A; 13.1 min - 100% A; 18 min - 100% A; 18.1 min - 50% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 258 nm.

-

Standard and Sample Preparation:

-

A stock solution of pure this compound standard is prepared in methanol. A calibration curve is generated using serial dilutions.

-

A known weight of the pulverized plant material is extracted with methanol, filtered, and diluted to a suitable concentration for analysis.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the this compound standard.

Conclusion

This compound is a compelling natural flavonoid that has transitioned from a traditional herbal remedy to a scientifically validated molecule with significant therapeutic potential. Its well-documented anti-inflammatory and anticancer properties are underpinned by its ability to modulate critical cellular signaling pathways like NF-κB and PI3K/Akt. The established protocols for its isolation and quantification pave the way for further research and standardization. As our understanding of its multi-target mechanisms deepens, this compound holds considerable promise for the development of novel therapeutic agents for a range of diseases, particularly in the fields of oncology and inflammatory disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Casticin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin, a polymethoxyflavone found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for the rational design of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the primary signaling pathways modulated by this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to its core scaffold can significantly impact its efficacy. Below is a summary of the known SAR for this compound's cytotoxic effects.

Cytotoxicity

The cytotoxic properties of this compound are a key area of interest for anticancer drug development. Studies on various cancer cell lines have revealed critical structural features necessary for its activity.

Table 1: Structure-Activity Relationship of this compound Derivatives on Cytotoxicity

| Derivative | R1 (C-5) | R2 (C-3') | R3 (C-8) | Observed Activity | Reference |

| This compound | OH | OH | H | Active | [2] |

| 3,5,6,7,3',4'-Hexamethoxyflavone | OCH₃ | OCH₃ | H | Inactive or significantly reduced activity | [2] |

| 3'-Benzoyloxy-5-hydroxy-3,6,7,4'-tetramethoxyflavone | OH | O-Benzoyl | H | Inactive or significantly reduced activity | [2] |

| 5,3'-Dibenzoyloxy-3,6,7,4'-tetramethoxyflavone | O-Benzoyl | O-Benzoyl | H | Inactive or significantly reduced activity | [2] |

| 5,3'-Diacetoxy-3,6,7,4'-tetramethoxyflavone | O-Acetyl | O-Acetyl | H | Activity similar to this compound | |

| 8-Dimethylaminothis compound | OH | OH | N(CH₃)₂ | Weakly cytotoxic |

Key Findings from SAR Studies:

-

Importance of Free Hydroxyl Groups: The presence of free hydroxyl groups at the C-5 and C-3' positions appears to be crucial for the cytotoxic activity of this compound. Methylation or benzoylation of these hydroxyl groups leads to a significant reduction or complete loss of activity.

-

Acetylation is Tolerated: In contrast to methylation and benzoylation, di-acetylation of the hydroxyl groups at C-5 and C-3' results in a cytotoxicity profile comparable to that of the parent compound, this compound. This suggests that these positions can be modified to potentially improve pharmacokinetic properties without compromising activity.

-

Role of Methoxy Groups: The methoxy groups at positions C-3 and C-4' are also considered favorable structural requirements for cytotoxicity and the inhibition of tubulin polymerization.

-

Substitution at C-8: The introduction of a dimethylamino group at the C-8 position results in a weakly cytotoxic compound, indicating that bulky substituents at this position may be detrimental to activity.

Anti-inflammatory and Neuroprotective Activities

While this compound itself has demonstrated significant anti-inflammatory and neuroprotective effects, there is a notable lack of comprehensive SAR studies for its derivatives in these therapeutic areas. Future research should focus on synthesizing and evaluating a broader range of this compound analogs to elucidate the structural requirements for these activities.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and identifying potential biomarkers for its therapeutic efficacy.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the evaluation of this compound and its derivatives. This section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free)

-

MTT solvent (e.g., 150 µL of DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound or its derivatives for the desired time. Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This technical guide provides a foundational understanding of the structure-activity relationships of this compound, with a primary focus on its cytotoxic effects. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. While the SAR for this compound's anticancer activity is beginning to be understood, further research is critically needed to explore the SAR for its anti-inflammatory and neuroprotective properties. The synthesis and evaluation of a wider array of this compound derivatives will be instrumental in developing more potent and selective therapeutic agents based on this promising natural product scaffold.

References

Casticin: A Technical Guide on Bioavailability and Pharmacokinetics

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Casticin, a polymethoxyflavone primarily isolated from Vitex species, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[1][2][3] A critical aspect of developing this compound as a therapeutic agent is a thorough understanding of its bioavailability and pharmacokinetic profile. This document provides a comprehensive technical overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME) properties, based on preclinical studies. It includes a detailed summary of quantitative pharmacokinetic parameters, a breakdown of the experimental protocols used in these studies, and visualizations of experimental workflows and relevant biological pathways.

Bioavailability and Pharmacokinetic Profile

The bioavailability and pharmacokinetic properties of this compound have been primarily investigated in preclinical animal models, with key studies providing quantitative data in rats. These studies are crucial for determining the potential for clinical application.

Oral Bioavailability

The absolute oral bioavailability of this compound in rats has been determined to be 45.5 ± 11.0% .[4][5] This relatively high bioavailability for a flavonoid compound is a promising factor for its potential clinical use as an orally administered drug. However, it is important to note that data in humans is currently lacking.

Absorption and Distribution

Following oral administration in rats, this compound is absorbed and reaches its maximum plasma concentration (Cmax) in approximately half an hour. Studies show a rapid distribution and elimination profile.

Metabolism and Elimination

This compound undergoes metabolism, and studies have been conducted to identify its metabolites in rats using HPLC-ESI-MSn. The elimination half-life (t1/2) is longer for oral administration (approximately 36.48 minutes) compared to intravenous administration (approximately 20.86 minutes), which is expected due to the ongoing absorption process after an oral dose.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (p.o.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (p.o.) Administration (40 mg/kg) |

| t1/2 (min) | 20.86 ± 2.02 | 36.48 ± 7.24 |

| Tmax (min) | - | 30.00 ± 8.66 |

| Cmax (ng/mL) | - | 3685.00 ± 1198.00 |

| AUC(0-t) (ng·min/mL) | 41225.92 ± 1403.37 | 148153.20 ± 4030.88 |

| AUC(0-∞) (ng·min/mL) | 41786.13 ± 1502.26 | 151125.40 ± 4201.31 |

| Absolute Bioavailability (F%) | - | 45.5 ± 11.0% |

Data sourced from a study by Chen et al., as cited in multiple reviews.

Experimental Protocols

The data presented above was generated using specific, validated methodologies. Understanding these protocols is essential for replication and further research.

Animal Pharmacokinetic Study

A pivotal study on this compound's pharmacokinetics utilized the following protocol:

-

Animal Model: The study was conducted using rats.

-

Administration:

-

Intravenous (IV): this compound was administered at a dose of 50 mg/kg.

-

Oral (p.o.): this compound was administered at a dose of 400 mg/kg.

-

-

Blood Sampling: Blood samples were collected from the rats at various time points after administration to determine the plasma concentration of this compound over time.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the quantification of this compound in rat plasma.

-

Sample Preparation: this compound and an internal standard (kaempferol) were extracted from plasma using a liquid-liquid extraction technique with dichloromethane.

-

Chromatography:

-

Column: Zorbax SB C18 column (100 mm × 3.0 mm, 3.5 μm).

-

Mobile Phase: A mixture of methanol and 0.05% formic acid in water (60:40, v/v).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI).

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Table 2: Analytical Method Validation Parameters

| Parameter | Result |

| Linearity Range (ng/mL) | 14.06 – 7187 |

| Correlation Coefficient (r) | > 0.9996 |

| Lower Limit of Detection (LLOD) | 7 ng/mL |

| Intra-day & Inter-day Precision (RSD%) | < 10% |

| Accuracy (RE%) | -8.2% to 1.0% |

| Extraction Recovery | 91% to 102% |

Data sourced from Chen et al.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a typical preclinical pharmacokinetic study of this compound.

Caption: Workflow for this compound Pharmacokinetic Study in Rats.

Signaling Pathway Inhibition

This compound exerts its pharmacological effects, particularly its anti-cancer activities, by modulating key cellular signaling pathways. It has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: this compound-Mediated Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion and Future Directions

Current preclinical data indicates that this compound possesses favorable pharmacokinetic properties, including a notable oral bioavailability of 45.5% in rats. The analytical methods for its quantification in biological matrices are well-established and validated. However, the existing research is limited to in vivo animal models. To advance this compound towards clinical application, future research must focus on:

-

Human Pharmacokinetics: Conducting Phase I clinical trials to determine the pharmacokinetic profile, safety, and tolerability in humans.

-